molecular formula C7H2Cl2F3NO2 B13475890 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Katalognummer: B13475890
Molekulargewicht: 259.99 g/mol
InChI-Schlüssel: VBKGDUNXZVFMJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Analyse Chemischer Reaktionen

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinctive chemical properties and make it valuable in various applications.

Eigenschaften

Molekularformel

C7H2Cl2F3NO2

Molekulargewicht

259.99 g/mol

IUPAC-Name

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)13-5(3)9/h1H,(H,14,15)

InChI-Schlüssel

VBKGDUNXZVFMJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC(=C1Cl)Cl)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.